1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a unique structure that includes a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include hydrazine, sodium azide, and various chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
- 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-BROMOPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness: The unique combination of the tetrazole ring, chlorophenyl group, and methoxyphenyl group in 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical properties that are not present in other related compounds .
Properties
Molecular Formula |
C23H26ClN7O3 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-chloroanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-10-8-17(9-11-19)26-21(33)23(12-3-2-4-13-23)31(18-7-5-6-16(24)14-18)20(32)15-30-22(25)27-28-29-30/h5-11,14H,2-4,12-13,15H2,1H3,(H,26,33)(H2,25,27,29) |
InChI Key |
BWZORBPVIKIFNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC(=CC=C3)Cl)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
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